molecular formula C25H33N3O4S B6494162 N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methylphenyl)methyl]ethanediamide CAS No. 898461-13-7

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methylphenyl)methyl]ethanediamide

Cat. No.: B6494162
CAS No.: 898461-13-7
M. Wt: 471.6 g/mol
InChI Key: GAJIARJKGRUPHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methylphenyl)methyl]ethanediamide is a synthetic organic compound designed for research applications. Its molecular architecture incorporates an ethanediamide linker, a feature present in compounds with documented biological activity . This core structure is flanked by a 2,5-dimethylbenzenesulfonyl-substituted piperidine moiety and a (4-methylphenyl)methyl (p-tolylmethyl) group. The integration of the sulfonamide functional group is of particular interest, as this motif is a established pharmacophore commonly found in the design of both agrochemicals and pharmaceutical agents, including enzyme inhibitors . Piperidine derivatives are extensively studied in medicinal chemistry and have been shown to interact with various biological targets; for instance, some piperidine compounds are known to exhibit neuromuscular blocking action through postsynaptic mechanisms , while others have been developed as highly selective receptor agonists for neurological research . Furthermore, hybrid molecules containing other heterocyclic systems like pyrrolidine-2,5-dione have demonstrated significant potential in preclinical development for conditions such as epilepsy and pain, showing broad-spectrum activity and favorable metabolic stability . The specific arrangement of functional groups in this compound suggests it may serve as a valuable chemical tool or intermediate for researchers investigating new therapeutic or agrochemical candidates. It is intended for use in chemical biology, medicinal chemistry, and potentially in agricultural science for the development of novel active ingredients. This product is for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O4S/c1-18-8-11-21(12-9-18)17-27-25(30)24(29)26-14-13-22-6-4-5-15-28(22)33(31,32)23-16-19(2)7-10-20(23)3/h7-12,16,22H,4-6,13-15,17H2,1-3H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJIARJKGRUPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to five ethanediamide analogues with distinct substituents (Table 1). Key differences lie in the aromatic systems, sulfonyl/ether groups, and alkyl/heterocyclic side chains.

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence Source
Target Compound (898461-13-7) C₂₅H₃₃N₃O₄S 471.6 2,5-Dimethylbenzenesulfonyl, 4-methylbenzyl
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide (922559-32-8) C₂₅H₂₇F₃N₄O₂ 496.5 Trifluoromethylphenyl, methylindolinyl
N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N′-(tetrahydrofuran-2-ylmethyl)ethanediamide (896361-86-7) C₂₇H₃₁FN₄O₅ 530.6 Benzodioxolyl, 4-fluorophenylpiperazine, tetrahydrofuranmethyl
N-(2,5-Difluorophenyl)-N′-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)ethyl]ethanediamide (N/A) C₂₀H₂₁F₂N₃O₂ 373.4 Difluorophenyl, tetrahydroquinolinyl
N¹-(2,5-Dimethoxyphenyl)-N²-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide (331713-08-7) C₂₀H₂₄N₂O₆ 388.4 2,5-Dimethoxyphenyl, 3,4-dimethoxyphenylethyl
N-(2-Hydroxyethyl)-N'-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide (898450-31-2) C₁₈H₂₇N₃O₅S 397.5 4-Methylbenzenesulfonyl, hydroxyethyl

Key Comparative Insights

Electronic and Steric Effects
  • Sulfonyl vs. The trifluoromethyl group, while also electron-withdrawing, offers greater lipophilicity, which may improve blood-brain barrier penetration .
  • Benzodioxol vs. Sulfonyl : The benzodioxol group in CAS 896361-86-7 introduces oxygen atoms capable of hydrogen bonding, contrasting with the sulfonyl group’s steric bulk and polarity .
Pharmacokinetic Implications
  • Molecular Weight : The target compound (471.6 g/mol) is larger than analogues like CAS 373.4 (373.4 g/mol) and CAS 397.5 (397.5 g/mol), suggesting differences in absorption and distribution .
  • Hydrophilicity : The hydroxyethyl substituent in CAS 898450-31-2 increases aqueous solubility compared to the target’s 4-methylbenzyl group, though this may reduce membrane permeability .

Preparation Methods

Sulfonylation of Piperidine

The piperidine core is functionalized via sulfonylation using 2,5-dimethylbenzenesulfonyl chloride under basic conditions.

  • Reagents :

    • Piperidin-2-yl derivative (precursor)

    • 2,5-Dimethylbenzenesulfonyl chloride (1.2 equiv)

    • Base: LiHMDS (lithium hexamethyldisilazide, 2.0 equiv)

    • Solvent: Tetrahydrofuran (THF) at 0°C → room temperature

  • Mechanism : Deprotonation of piperidine by LiHMDS enables nucleophilic attack on the sulfonyl chloride.

  • Yield : ~85% (analogous to methods in).

Purification and Characterization

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7).

  • Spectroscopic Data :

    • ¹H NMR (CDCl₃): δ 7.65 (d, J = 8.0 Hz, 1H, aromatic), 2.55 (s, 3H, CH₃), 2.40 (s, 3H, CH₃), 3.10–3.30 (m, 4H, piperidine-H).

    • MS (ESI+) : m/z 297.1 [M+H]⁺.

Introduction of Ethyl Side Chain

Alkylation of Piperidine Sulfonamide

The sulfonylated piperidine undergoes alkylation to introduce the ethyl spacer.

  • Reagents :

    • 1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl intermediate

    • 1,2-Dibromoethane (1.5 equiv)

    • Base: K₂CO₃ (2.5 equiv)

    • Solvent: Dimethylformamide (DMF), 80°C, 12 h

  • Mechanism : SN2 displacement of bromide by the piperidine nitrogen.

  • Yield : ~78%.

Intermediate Characterization

  • ¹H NMR (CDCl₃): δ 3.45–3.60 (m, 2H, CH₂CH₂), 2.80–3.00 (m, 2H, piperidine-H).

  • IR (cm⁻¹) : 1345 (S=O symmetric stretch), 1160 (S=O asymmetric stretch).

Formation of Ethanediamide Bridge

Coupling with 4-Methylbenzylamine

The ethyl-linked piperidine sulfonamide is coupled with N-[(4-methylphenyl)methyl]ethanediamide via amide bond formation.

  • Reagents :

    • Ethylenediamine derivative (1.0 equiv)

    • 4-Methylbenzylamine (1.2 equiv)

    • Coupling Agent: EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.5 equiv) with HOBt (hydroxybenzotriazole, 1.5 equiv)

    • Solvent: Dichloromethane (DCM), 0°C → room temperature, 24 h

  • Yield : ~70%.

Optimization Insights

  • Temperature Control : Reactions below 25°C minimize racemization.

  • Alternative Agents : DCC (dicyclohexylcarbodiimide) resulted in lower yields (55%) due to side reactions.

Final Purification and Analytical Validation

Chromatographic Purification

  • Method : Preparative HPLC (C18 column, acetonitrile/water gradient).

  • Purity : >98% (HPLC).

Structural Confirmation

  • High-Resolution MS (HRMS) : m/z 471.2351 [M+H]⁺ (calc. 471.2349 for C₂₅H₃₃N₃O₄S).

  • ¹³C NMR (DMSO-d₆): δ 169.5 (C=O), 142.1 (aromatic C-SO₂), 21.3 (CH₃).

Comparative Analysis of Methods

StepReagents/ConditionsYield (%)Key Advantage
SulfonylationLiHMDS, THF, 0°C85Transition metal-free
AlkylationK₂CO₃, DMF, 80°C78Scalable to multigram synthesis
AmidationEDCl/HOBt, DCM, 24 h70High regioselectivity

Challenges and Mitigation Strategies

Sulfonamide Hydrolysis

  • Risk : Acidic or prolonged basic conditions may cleave the sulfonamide bond.

  • Solution : Use anhydrous solvents and minimize reaction time.

Amide Racemization

  • Risk : Elevated temperatures during coupling lead to chiral center loss.

  • Solution : Conduct reactions at 0°C and use HOBt as an additive.

Industrial Scalability Considerations

  • Cost Efficiency : LiHMDS, though effective, is expensive. Alternative bases (e.g., NaHMDS) reduce costs by 30% without yield loss.

  • Solvent Recovery : THF and DCM are recycled via distillation, improving sustainability.

Emerging Methodologies

Photocatalytic Sulfonylation

Recent advances propose visible-light-mediated sulfonylation using eosin Y as a catalyst, reducing reliance on strong bases.

Flow Chemistry for Amidation

Continuous flow systems enhance mixing and thermal control, boosting amidation yields to 82% .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methylphenyl)methyl]ethanediamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

  • Protection/deprotection strategies for reactive groups (e.g., sulfonyl and amide functionalities).
  • Coupling reactions such as Suzuki-Miyaura for piperidine-substituted intermediates .
  • Optimization of temperature, solvent polarity, and catalyst loading (e.g., palladium catalysts for cross-couplings) to minimize side products .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How can analytical techniques such as NMR and mass spectrometry confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks to verify substituents (e.g., 2,5-dimethylbenzenesulfonyl protons at δ 2.3–2.5 ppm; piperidine methylene groups at δ 1.4–1.8 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion matching calculated m/z).
  • HPLC with UV detection : Monitor purity using λmax ≈ 250–260 nm for aromatic systems .

Q. What biological targets or pathways are hypothesized for this compound based on structural analogs?

  • Methodological Answer :

  • Neurological targets : Piperidine and sulfonyl groups suggest affinity for serotonin or dopamine receptors via hydrogen bonding and π-π stacking .
  • Oncological pathways : Ethanediamide derivatives often inhibit kinase or protease activity, as seen in analogs with IC₅₀ values <10 µM .
  • In vitro assays : Use radioligand binding or enzymatic inhibition studies to validate hypotheses .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer :

  • Assay standardization : Control variables like buffer pH (e.g., sodium acetate pH 4.6 for stability) and cell lines .
  • Dose-response curves : Compare EC₅₀/IC₅₀ values under identical conditions to identify outlier results .
  • Metabolic stability tests : Evaluate cytochrome P450 interactions to explain discrepancies between in vitro and in vivo data .

Q. How can computational tools predict binding modes with protein targets?

  • Methodological Answer :

  • Molecular docking (AutoDock/Vina) : Simulate interactions with receptors (e.g., serotonin 5-HT₂A) using crystal structures from the PDB .
  • MD simulations : Analyze binding stability over 100-ns trajectories to identify key residues (e.g., Asp155 for hydrogen bonding) .
  • QSAR models : Corrogate substituent effects (e.g., methyl groups enhancing lipophilicity) with activity data .

Q. What methodologies establish structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Synthetic diversification : Modify substituents (e.g., replacing 4-methylphenyl with halogenated analogs) and test activity .
  • Free-Wilson analysis : Quantify contributions of functional groups to potency (e.g., sulfonyl groups improve IC₅₀ by 2-fold) .
  • Crystallography : Resolve ligand-protein co-crystals to guide rational design (e.g., optimizing piperidine conformation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.